Cas no 1534456-29-5 (1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol)

1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol
- 1534456-29-5
- EN300-1912675
-
- インチ: 1S/C9H11BrFNO/c10-8-2-1-3-9(11)7(8)4-6(13)5-12/h1-3,6,13H,4-5,12H2
- InChIKey: GMNJNWYCQXNHEM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=C(C=1CC(CN)O)F
計算された属性
- せいみつぶんしりょう: 247.00080g/mol
- どういたいしつりょう: 247.00080g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912675-0.5g |
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol |
1534456-29-5 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1912675-1.0g |
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol |
1534456-29-5 | 1g |
$1256.0 | 2023-05-31 | ||
Enamine | EN300-1912675-10.0g |
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol |
1534456-29-5 | 10g |
$5405.0 | 2023-05-31 | ||
Enamine | EN300-1912675-1g |
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol |
1534456-29-5 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1912675-0.05g |
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol |
1534456-29-5 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1912675-5g |
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol |
1534456-29-5 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1912675-0.25g |
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol |
1534456-29-5 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1912675-2.5g |
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol |
1534456-29-5 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1912675-0.1g |
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol |
1534456-29-5 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1912675-5.0g |
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol |
1534456-29-5 | 5g |
$3645.0 | 2023-05-31 |
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Wei Chen Nanoscale, 2015,7, 6957-6990
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-olに関する追加情報
Comprehensive Guide to 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol (CAS No. 1534456-29-5): Properties, Applications, and Market Insights
1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol (CAS No. 1534456-29-5) is a specialized organic compound with significant potential in pharmaceutical and chemical research. This amino alcohol derivative features a unique structural framework, combining a bromo-fluorophenyl group with an amino-propanol moiety, making it a valuable intermediate in drug discovery and material science. The compound's molecular formula is C9H11BrFNO, and it exhibits a molecular weight of 248.09 g/mol.
The growing interest in halogenated aromatic compounds like 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol stems from their versatility in medicinal chemistry. Researchers are increasingly exploring such molecules for their potential in developing targeted therapies, particularly in oncology and neurology. The presence of both bromine and fluorine atoms in the aromatic ring enhances the compound's ability to interact with biological targets, a feature highly sought after in modern drug design.
From a synthetic chemistry perspective, 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol serves as a crucial building block for more complex molecular architectures. Its amino alcohol functionality allows for diverse chemical modifications, enabling the creation of various derivatives with tailored properties. This adaptability makes it particularly valuable in the development of small molecule drugs and biologically active compounds.
The compound's physical properties are noteworthy for researchers and industrial users. 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents. Its melting point ranges between 120-125°C, and it demonstrates good stability under standard storage conditions. These characteristics make it suitable for various laboratory and industrial applications.
In the pharmaceutical sector, 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol has shown promise as a precursor in the synthesis of potential CNS-active compounds. The bromo-fluoro substitution pattern on the aromatic ring is particularly interesting for designing molecules that can cross the blood-brain barrier, a critical requirement for drugs targeting neurological disorders. Recent studies have explored its derivatives as potential modulators of neurotransmitter systems.
The market for specialized intermediates like 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol has seen steady growth, driven by increasing R&D investments in the pharmaceutical industry. As drug discovery programs become more sophisticated, the demand for structurally diverse building blocks has surged. This compound, with its unique combination of functional groups, positions itself as a valuable asset in medicinal chemistry toolkits.
Quality control is paramount when working with 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol. Reputable suppliers typically provide comprehensive analytical data, including HPLC purity certificates (>98%), NMR spectra, and mass spectrometry results. These quality assurances are crucial for researchers requiring high-purity materials for sensitive applications, particularly in drug development pipelines.
From an environmental and safety perspective, proper handling procedures should be followed when working with 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol. While not classified as highly hazardous, standard laboratory precautions including proper ventilation, personal protective equipment, and appropriate waste disposal methods should be implemented. Material Safety Data Sheets (MSDS) provide detailed handling instructions for this compound.
The synthesis of 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol typically involves multi-step organic transformations starting from appropriately substituted benzene derivatives. Modern synthetic approaches often employ catalytic methods to improve yield and reduce environmental impact, reflecting the growing emphasis on green chemistry principles in fine chemical production.
Looking ahead, the applications of 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol are expected to expand as researchers uncover new synthetic pathways and biological activities. Its structural features make it a candidate for exploration in various therapeutic areas, including potential applications in personalized medicine approaches that are gaining traction in modern healthcare systems.
For researchers and procurement specialists, understanding the supply chain dynamics of 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol is essential. The compound is typically available through specialty chemical suppliers, with lead times varying based on purity requirements and quantity. Some suppliers offer custom synthesis services for large-scale requirements or specific isotopic labeling needs.
In conclusion, 1-amino-3-(2-bromo-6-fluorophenyl)propan-2-ol (CAS No. 1534456-29-5) represents a valuable chemical entity with diverse applications in pharmaceutical research and development. Its unique structural features and synthetic versatility position it as an important tool in modern drug discovery efforts. As the chemical and pharmaceutical industries continue to evolve, compounds like this will play increasingly important roles in addressing complex therapeutic challenges.
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